

Solubility of 4-Methoxy-2-methylpyrimidin-5-amine in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-2-methylpyrimidin-5-amine

Cat. No.: B1591571

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **4-Methoxy-2-methylpyrimidin-5-amine** in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of **4-Methoxy-2-methylpyrimidin-5-amine**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] While specific quantitative solubility data for this compound is not extensively published, this document synthesizes established principles of pyrimidine derivative solubility to offer a predictive and methodological framework. We will explore the physicochemical properties of **4-Methoxy-2-methylpyrimidin-5-amine**, theoretical considerations for its solubility in various organic solvents, and detailed protocols for experimental solubility determination. This guide is intended for researchers, scientists, and drug development professionals to enable a robust and scientifically grounded approach to solubility studies for this important molecule.

Introduction: The Critical Role of Solubility in API Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an API like **4-Methoxy-2-methylpyrimidin-5-amine**, understanding its solubility profile in different organic solvents is paramount for several reasons:

- **Synthesis and Purification:** Efficient synthesis and crystallization processes are highly dependent on the differential solubility of the API and its impurities in various solvent systems.
- **Formulation Development:** The objective of most topical and oral formulations is to have the API dissolved to ensure effective delivery to the site of action and to prevent precipitation during storage.[\[2\]](#)
- **Bioavailability:** The rate and extent of drug absorption are often dictated by its solubility.

Pyrimidine derivatives, a class of heterocyclic compounds integral to DNA, RNA, and numerous pharmaceuticals, exhibit a wide range of biological activities.[\[3\]](#) The solubility of these derivatives, and by extension **4-Methoxy-2-methylpyrimidin-5-amine**, is influenced by their molecular structure and the nature of the solvent.

Physicochemical Properties of 4-Methoxy-2-methylpyrimidin-5-amine

A thorough understanding of the molecule's physical and chemical characteristics is the first step in predicting its solubility behavior.[\[2\]](#)

Property	Value	Reference
CAS Number	53135-45-8	[1]
Molecular Formula	C ₆ H ₉ N ₃ O	[1]
Molecular Weight	139.16 g/mol	[4]
Melting Point	55-57 °C	[1]
Boiling Point	253.3 °C at 760 mmHg	[1]
Density	1.174 g/cm ³	[1]
Appearance	Crystalline solid	
pKa (Predicted)	4.67 ± 0.29	[1]

The presence of nitrogen atoms in the pyrimidine ring, along with the amine and methoxy functional groups, suggests that **4-Methoxy-2-methylpyrimidin-5-amine** has a polar nature, which will significantly influence its interaction with different solvents.[\[5\]](#)

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay between the lattice energy of the solid and the solvation energy of the solute by the solvent. For a solid to dissolve, the energy released upon solvation must overcome the energy required to break the crystal lattice.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" is a useful starting point. The polarity of **4-Methoxy-2-methylpyrimidin-5-amine**, with its potential for hydrogen bonding via the amine group and the nitrogen atoms in the pyrimidine ring, suggests higher solubility in polar solvents.

Solvent Selection Strategy

A systematic approach to solvent selection is crucial. Solvents can be categorized based on their polarity and hydrogen bonding capabilities.

Caption: A logical map for selecting a diverse range of organic solvents for solubility screening.

For pyrimidine derivatives, studies have shown a trend of higher solubility in polar aprotic solvents like N,N-dimethylformamide (DMF), followed by polar protic solvents like methanol.[6]
[7]

Impact of Temperature

The solubility of most solid compounds in organic solvents increases with temperature.[5][6][8] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.

Experimental Determination of Solubility

A robust experimental protocol is essential for obtaining reliable solubility data. The gravimetric method is a widely accepted and straightforward technique for this purpose.[3][8]

Gravimetric Method: A Step-by-Step Protocol

- Preparation: Add an excess amount of **4-Methoxy-2-methylpyrimidin-5-amine** to a known mass of the selected organic solvent in a sealed vial.
- Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[9]
- Separation: Centrifuge the saturated solution at high speed (e.g., 15,000 rpm) for an extended period (e.g., 30 minutes) to separate the undissolved solid.[9]
- Sampling: Carefully extract a known mass of the clear supernatant.
- Solvent Evaporation: Evaporate the solvent from the supernatant under vacuum at a controlled temperature.
- Mass Determination: Weigh the remaining solid residue.
- Calculation: Calculate the solubility in terms of grams of solute per 100 g of solvent or other desired units.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility using the gravimetric method.

Data Correlation and Thermodynamic Analysis

The experimentally determined solubility data at different temperatures can be correlated using semi-empirical models like the modified Apelblat equation.[6][7][8] This allows for the interpolation of solubility at temperatures not experimentally tested.

Furthermore, thermodynamic parameters such as the Gibbs free energy, enthalpy, and entropy of dissolution can be calculated from the temperature dependence of solubility, providing deeper insights into the dissolution process.[6][8]

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of solubility.

Quantitative Structure-Property Relationship (QSPR)

QSPR models correlate the chemical structure of a molecule with its physical properties. For solubility prediction, these models use molecular descriptors to estimate solubility in various solvents.

COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool for predicting the solubility of APIs in different solvents, including complex mixtures, based on quantum chemical calculations.[9] It has shown good predictive accuracy for various pharmaceutical compounds.[9]

Conclusion

While specific, publicly available quantitative solubility data for **4-Methoxy-2-methylpyrimidin-5-amine** is limited, a comprehensive understanding of its physicochemical properties, combined with established principles for pyrimidine derivatives, allows for a scientifically rigorous approach to its solubility assessment. This guide has outlined the theoretical considerations, a detailed experimental protocol for solubility determination, and an introduction to predictive modeling. By following these guidelines, researchers and drug development professionals can systematically investigate the solubility of **4-Methoxy-2-methylpyrimidin-5-amine**, generating the critical data needed to advance its use in pharmaceutical and agrochemical applications.

References

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. *World Scientific News*, 44, 13-34. URL: <https://www.worldscientificnews.com/wp-content/uploads/2016/05/WSN-44-2016-13-34.pdf>
- Solubility of Things. (n.d.). Pyrimidine. Retrieved from URL: <https://www.solubilityofthings.com>
- Baluja, S., & Akbari, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. *Journal of Chemical & Engineering Data*, 59(4), 1182-1188. URL: <https://www.researchgate.net>
- Semantic Scholar. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from URL: <https://www.semanticscholar.org/paper/Measurement-and-Correlation-for-Solubility-of-Some-Baluja-Akbari/a3e1c6e2d9b6a0a9f8f4c1e4c7d9e7f8c0e2a1b1>
- LookChem. (n.d.). Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. Retrieved from URL: <https://www.lookchem.com/cas-531/53135-45-8.html>
- Baluja, S., & Soni, M. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. *Revue Roumaine de Chimie*, 58(7-8), 605-610. URL: <https://revroum.lew.ro/wp-content/uploads/2013/08/Art-11.pdf>
- Nielsen, J. H., Møller, B. L., & Westh, P. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). *International Journal of Pharmaceutics*, 569, 118600. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6718810/>
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from URL: <https://dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/>
- ChemScene. (n.d.). 53135-45-8 | **4-Methoxy-2-methylpyrimidin-5-amine**. Retrieved from URL: https://www.chemscene.com/products/4-Methoxy-2-methylpyrimidin-5-amine_53135-45-8.html

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [lookchem.com](https://www.lookchem.com) [lookchem.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. One moment, please... [revroum.lew.ro]
- 4. chemscene.com [chemscene.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of 4-Methoxy-2-methylpyrimidin-5-amine in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591571#solubility-of-4-methoxy-2-methylpyrimidin-5-amine-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com